molecular formula C18H15N3O3 B2521775 N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 1257556-14-1

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No. B2521775
CAS RN: 1257556-14-1
M. Wt: 321.336
InChI Key: HDKDQQAVLLLJBJ-VAWYXSNFSA-N
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Description

Cinnamamides are derivatives of cinnamic acid, which is a natural organic acid found in plants . They have been evaluated as pharmacologically active compounds due to their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . The presence of different substituents can greatly influence their biological activity .


Synthesis Analysis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Molecular Structure Analysis

The molecular structure of cinnamamides can greatly influence their biological activity. For example, the presence of electron-withdrawing groups on the cinnamoyl aromatic ring can increase inhibition activity .


Chemical Reactions Analysis

The chemical reactions involving cinnamamides can be influenced by various factors such as the presence of different substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of cinnamamides can be influenced by their structure and the presence of different substituents .

Scientific Research Applications

Synthesis of Cinnamamides

This compound can be used in the synthesis of cinnamamides . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method has several advantages, including short residence time, mild reaction conditions, easy control of the reaction process, and the ability to recycle or reuse the catalyst .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides, which can be synthesized using this compound, have shown anti-inflammatory and/or analgesic activity . This makes it a potential candidate for the development of new anti-inflammatory and analgesic drugs .

Antimicrobial Activity

The compound has shown significant antimicrobial activity, particularly against Staphylococcus and Enterococcus species . This suggests its potential use in the development of new antimicrobial agents .

Anticancer Activity

Cinnamic acid, a component of this compound, is known for its anticancer properties . Therefore, this compound and its derivatives could potentially be used in cancer research and treatment .

Antioxidant Activity

The compound has also demonstrated antioxidant activity . Antioxidants are crucial in protecting the body against damage from free radicals, and thus this compound could have potential applications in health supplements and disease prevention .

Cardioprotective Properties

Cinnamic acid, a component of this compound, has shown cardioprotective properties by preventing vasoconstriction and reducing the risk of complications of hypertension . This suggests potential applications of this compound in cardiovascular disease treatment .

Mechanism of Action

Future Directions

The future research on cinnamamides could focus on synthesizing new derivatives with improved biological activity and studying their mechanism of action. Long-term field experiments could provide better explanations for changes in cinnamamides properties as they undergo aging, their longer-term effects on soil properties, and timing of re-application of different cinnamamides .

properties

IUPAC Name

(E)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKDQQAVLLLJBJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

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